S-tert-Butyl thioacetate is a chemical compound classified as a thioester, specifically an ester of ethanethioic acid and tert-butyl alcohol. Its molecular formula is CHOS, and it is known by various names including t-butyl thiolacetate and ethanethioic acid S-tert-butyl ester. The compound appears as a colorless liquid with a characteristic odor, and it is primarily used in organic synthesis due to its reactivity and versatility in forming other chemical compounds.
S-tert-Butyl Thioacetate possesses a thioester group (C=O-S-C), which can be a useful functional group in organic synthesis. Thioesters can participate in various reactions, such as acylation, condensation, and cleavage reactions ScienceDirect. This suggests S-tert-Butyl Thioacetate might be a precursor for the synthesis of other organic molecules.
The tert-butyl group (C(CH3)3) in S-tert-Butyl Thioacetate is a common protecting group in organic chemistry. Protecting groups are used to temporarily mask reactive functional groups during a synthesis while allowing reactions at other desired sites on the molecule. Studying the reactivity and removal of the tert-butyl group in S-tert-Butyl Thioacetate could contribute to the development of more efficient protecting group strategies Chemical Reviews: .
S-tert-Butyl thioacetate exhibits biological activity that has been explored in various studies. It has been noted for its potential antimicrobial properties, as certain thioesters are known to exhibit activity against bacteria and fungi. Additionally, compounds similar to S-tert-butyl thioacetate have been investigated for their roles in biological pathways, including their potential as enzyme inhibitors or substrates in metabolic processes .
S-tert-Butyl thioacetate can be synthesized through several methods:
S-tert-Butyl thioacetate finds applications across various fields:
Studies on S-tert-butyl thioacetate have focused on its interactions with biological molecules and other chemicals. Research indicates that it can interact with enzymes and proteins, influencing their activity through mechanisms such as inhibition or modification of active sites. These interactions may provide insights into its potential therapeutic applications or toxicological effects .
S-tert-Butyl thioacetate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
S-methyl thioacetate | CHOS | Smaller alkyl group; used primarily in flavorings |
S-ethyl thioacetate | CHOS | Ethyl group offers different reactivity patterns |
S-phenyl thioacetate | CHOS | Aromatic ring increases stability and alters reactivity |
S-benzyl thioacetate | CHOS | Benzyl group enhances solubility in organic solvents |
S-tert-Butyl thioacetate is unique due to its bulky tert-butyl group, which affects its steric hindrance and reactivity compared to smaller alkyl or aromatic groups found in similar compounds. This characteristic makes it particularly useful in specific synthetic applications where larger groups are beneficial for selectivity or yield.
The compound S-tert-butyl thioacetate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as S-tert-butyl ethanethioate [1] [2] [3]. This naming convention reflects the thioester functional group structure, where the sulfur atom is bonded to the tertiary butyl group and the carbonyl carbon of the acetyl moiety [1] [2]. The IUPAC name can also be expressed as ethanethioic acid S-tert-butyl ester [2] [4] [5], which emphasizes the ester linkage between ethanethioic acid and the tert-butyl group [2] [4]. Alternative systematic nomenclatures include ethanethioic acid, S-(1,1-dimethylethyl) ester [1] [2] [4] and S-(2-methyl-2-propanyl) ethanethioate [2], both of which specify the exact structural arrangement of the tert-butyl substituent [2].
S-tert-butyl thioacetate is recognized by numerous alternative names in chemical literature and commercial applications [1] [2] [4]. The most frequently encountered synonyms include t-butyl thiolacetate [1] [2] [6], thioacetic acid S-tert-butyl ester [4] [7] [5], and S-(tert-butyl) ethanethioate [1] [2] [4]. Additional common designations encompass 1-(tert-butylsulfanyl)ethan-1-one [1] [8], which describes the ketone-like structure, and the simplified formula representation CH₃C(O)SC(CH₃)₃ [1] [4] [7]. Commercial suppliers frequently utilize the notation S-tert-butyl thioacetate, 98% to indicate purity specifications [1] [2] [4]. The compound is also referenced as thioacetic acid S-(tert-butyl) ester in various chemical databases [4] [7] [5].
S-tert-butyl thioacetate possesses the empirical formula C₆H₁₂OS, indicating a molecular composition of six carbon atoms, twelve hydrogen atoms, one oxygen atom, and one sulfur atom [1] [9] [5]. The structural arrangement consists of an acetyl group (CH₃CO-) linked through a sulfur atom to a tert-butyl group ((CH₃)₃C-) [1] [9]. The linear formula representation is CH₃COSC(CH₃)₃ [9] [10], which illustrates the direct connectivity between the carbonyl carbon and the sulfur atom [9] [10]. The SMILES notation for this compound is CC(=O)SC(C)(C)C [8] [9] [10], providing a machine-readable description of the molecular structure [8] [9]. The InChI identifier is 1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 [8] [9] [10], which serves as a unique structural identifier in chemical databases [8] [9].
The average molecular weight of S-tert-butyl thioacetate is 132.22 grams per mole [1] [9] [5], calculated from the natural abundance-weighted atomic masses of constituent elements [9] [5]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, is 132.060600 daltons [1] [11]. The isotopic distribution pattern exhibits characteristic peaks corresponding to different isotopic compositions [11]. The base peak (M+0) at mass-to-charge ratio 132.061 represents 100% relative abundance [11]. The M+1 isotopic peak appears at 133.061 with approximately 7.5% relative intensity, primarily due to carbon-13 incorporation [11]. The M+2 peak at 134.061 shows 4.7% relative abundance, mainly attributed to sulfur-34 and oxygen-18 isotopes [11].
Isotopic Peak | Mass-to-Charge Ratio | Relative Abundance (%) | Primary Contributors |
---|---|---|---|
M+0 | 132.061 | 100.0 | ¹²C₆¹H₁₂¹⁶O³²S |
M+1 | 133.061 | 7.5 | ¹³C substitution |
M+2 | 134.061 | 4.7 | ³⁴S, ¹⁸O substitution |
S-tert-butyl thioacetate exhibits well-defined physical properties that characterize its behavior under standard conditions [8] [9] [10]. The boiling point ranges from 135 to 136 degrees Celsius at atmospheric pressure [8] [9] [10], indicating moderate volatility typical of organic thioesters [8] [9]. The density at 25 degrees Celsius is 0.927 grams per milliliter [8] [9] [10], demonstrating that the compound is less dense than water [8] [9]. The refractive index (n₂₀/D) measures 1.453 [8] [9] [10], which is consistent with organic compounds containing sulfur atoms [8] [9]. These properties collectively indicate that S-tert-butyl thioacetate exists as a liquid under ambient conditions [8] [9] [10].
Physical Property | Value | Units | Conditions |
---|---|---|---|
Boiling Point | 135-136 | °C | 1 atm |
Density | 0.927 | g/mL | 25°C |
Refractive Index (n₂₀/D) | 1.453 | dimensionless | 20°C, D-line |
Physical State | Liquid | - | Room temperature |
Molecular Weight | 132.22 | g/mol | - |
Flammable